![molecular formula C18H17ClFN3O3 B2494681 3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941942-63-8](/img/structure/B2494681.png)
3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17ClFN3O3 and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
TRK Inhibition for Cancer Treatment
Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation and differentiation. Continuous activation and overexpression of TRKs are associated with cancer. Researchers have synthesized pyrazolo[3,4-b]pyridine derivatives, including compound C03, which inhibits TRKA with an IC50 value of 56 nM. Additionally, C03 selectively inhibits the proliferation of the Km-12 cell line and shows promise for further exploration .
Anticancer Activity
Other pyrazolo[3,4-b]pyridine derivatives have demonstrated significant inhibitory activity against cancer cells. Compounds 14, 13, and 15 exhibit IC50 values of 0.057 μM, 0.081 μM, and 0.119 μM, respectively, compared to the control drug sorafenib. These compounds show superior cytotoxicity against MCF-7 and HCT-116 cell lines .
Building Block for Complex Synthesis
The compound 2-chloro-3-fluorobenzyl alcohol, a precursor to our target compound, serves as a versatile building block for synthesizing complex molecules. Researchers use it as a reagent and intermediate in chemical synthesis .
Indolizidine Synthesis
Protodeboronation reactions using pinacol boronic esters have led to the synthesis of indolizidine compounds. Although not directly related to our target compound, this highlights the versatility of related chemical intermediates .
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-4-26-15-10(2)8-21-16-14(15)17(24)23(18(25)22(16)3)9-11-12(19)6-5-7-13(11)20/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWDXTQUSAOGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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